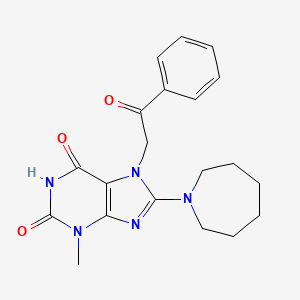

8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione

描述

8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 1-azepanyl (7-membered azacyclohexane) substituent at the 8-position, a methyl group at the 3-position, and a phenethyl-2-oxoethyl moiety at the 7-position. Its molecular formula is C₂₀H₂₅N₅O₂ (CID: 981774) . This compound belongs to a class of xanthine derivatives, which are often explored for their pharmacological activity, particularly as adenosine receptor antagonists or enzyme inhibitors. Structural features such as the azepane ring and phenethyl-2-oxoethyl side chain may influence its pharmacokinetic and pharmacodynamic properties.

属性

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-phenacylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-23-17-16(18(27)22-20(23)28)25(13-15(26)14-9-5-4-6-10-14)19(21-17)24-11-7-2-3-8-12-24/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOJCSGMDVRISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials might include purine derivatives, azepane, and phenyl ethyl ketone. Common synthetic routes may involve:

- Alkylation reactions to introduce the azepan-1-yl group.

- Condensation reactions to form the purine ring system.

- Oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

- Use of catalysts to accelerate the reactions.

- Control of temperature and pressure to favor the desired reaction pathways.

- Purification techniques such as crystallization, distillation, or chromatography.

化学反应分析

Types of Reactions

8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of ketones or other functional groups.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

科学研究应用

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of 8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and selectivity are highly dependent on substituent modifications. Below is a comparison with key analogues:

Key Observations :

- Azepane vs. Piperidine Rings: The 8-azepane substituent in the target compound provides a larger, more flexible ring compared to the 3-aminopiperidine in BI 1354. This may influence binding kinetics and selectivity for enzymes like DPP-4 .

- Side Chain Modifications: The phenethyl-2-oxoethyl group in the target compound differs from BI 1356’s butynyl and quinazolinylmethyl groups, which are critical for DPP-4 inhibition . L-97-1’s benzyl and hydroxyethyl-aminoethyl substituents enhance A₁ receptor antagonism .

Pharmacological Activity and Selectivity

- DPP-4 Inhibition: BI 1356 (linagliptin analogue) demonstrates nanomolar potency (50–100 nM plasma levels) and prolonged action due to its covalent binding to DPP-4 . The target compound’s azepane and phenethyl-2-oxoethyl groups may confer distinct binding modes but require validation.

- Adenosine Receptor Antagonism: L-97-1’s 4-aminophenethyl and benzyl groups are critical for A₁ receptor binding (IC₅₀ ~10 nM in asthma models) . The target compound lacks these moieties, suggesting divergent targets.

- Kinase Inhibition : Compound 32’s bromine and methoxyphenyl groups enhance interactions with kinase ATP-binding pockets, a feature absent in the azepane-containing compound .

Pharmacokinetic and Metabolic Profiles

- BI 1356 : Metabolized to CD1790 (3-hydroxypiperidine derivative), with fecal excretion as the primary elimination route (>90%) . The azepane ring in the target compound may alter metabolic stability due to reduced cytochrome P450 susceptibility.

- L-97-1 : Exhibits rapid clearance in preclinical models, necessitating structural optimization for improved bioavailability .

- Etophylline : Short half-life (2–4 hours) due to hydrophilic 2-hydroxyethyl group, contrasting with lipophilic azepane derivatives .

生物活性

8-Azepan-1-yl-3-methyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione, also known as 8-(azepan-1-yl)-3-methyl-7-phenacylpurine-2,6-dione , is a purine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antitumor properties and interactions with various biological macromolecules.

The molecular formula of this compound is with a molecular weight of 365.43 g/mol. Its structure includes a purine core modified by an azepan group and a phenacyl moiety, which may contribute to its biological activity.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, modulating various signaling pathways.

- Nucleic Acid Interaction : The compound may intercalate with DNA or RNA, affecting gene expression and cellular proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 1.7 |

| A375 (Melanoma) | 0.87 |

| HCT116 (Colon Cancer) | 0.55 |

These values indicate that the compound exhibits potent antiproliferative effects against these cancer types, suggesting its potential as a therapeutic agent in oncology .

Enzymatic Inhibition

The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

| CDK Target | IC50 (nM) |

|---|---|

| CDK1 | 23 |

| CDK2 | 9 |

This inhibition profile suggests that this compound could be effective in controlling cell proliferation in cancers driven by CDK activity .

Case Studies

A notable case study involved the use of this compound in vivo to assess its efficacy against tumor xenografts. Mice implanted with human colorectal carcinoma cells showed a significant reduction in tumor growth when treated with the compound compared to control groups. This study supports the notion that the compound may have therapeutic potential in clinical settings .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives and azepane precursors. Key steps include:

- Alkylation : Introducing the azepan group.

- Condensation : Forming the purine structure.

- Functionalization : Modifying functional groups through oxidation or reduction.

Optimizing these synthetic routes is crucial for achieving high yields and purity necessary for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。